molecular formula C17H18N6O B5270107 2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide

2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide

Cat. No.: B5270107
M. Wt: 322.4 g/mol
InChI Key: IAJSRGWTKAAOIS-UHFFFAOYSA-N
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Description

2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a dimethyl group, and a pyrazolylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a β-dicarbonyl compound with an amidine or guanidine derivative.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a halomethyl derivative of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.

    5-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group, similar to the pyrazole moiety in the compound.

    N-methylpyrimidine-5-carboxamide: A pyrimidine derivative with a carboxamide group, similar to the carboxamide moiety in the compound.

Uniqueness

2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide is unique due to its combination of functional groups and structural features, which impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-11-14(9-19-17(18)21-11)16(24)23(2)10-13-8-20-22-15(13)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJSRGWTKAAOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(C)CC2=C(NN=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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